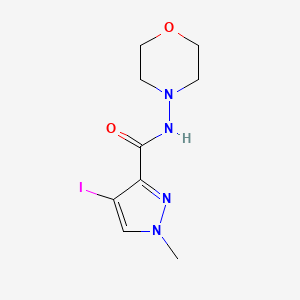
N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-4-iodo-1-methyl-1H-pyrazole-3-carboxamide
Vue d'ensemble
Description
N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-4-iodo-1-methyl-1H-pyrazole-3-carboxamide is a complex organic compound with a unique structure that includes a thienyl group, a pyrazole ring, and an amide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-4-iodo-1-methyl-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the thienyl and pyrazole rings, followed by the introduction of the cyano, ethyl, methyl, and iodo substituents. The final step involves the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-4-iodo-1-methyl-1H-pyrazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thienyl group can yield sulfoxides or sulfones, while reduction of the cyano group can yield primary amines.
Applications De Recherche Scientifique
N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-4-iodo-1-methyl-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving its molecular targets.
Industry: It can be used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-4-iodo-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-4-isobutoxybenzamide
- N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-methylbenzamide
- N-(3-cyano-4-ethyl-5-methyl-2-thienyl)acetamide
Uniqueness
N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-4-iodo-1-methyl-1H-pyrazole-3-carboxamide is unique due to the presence of the iodo substituent on the pyrazole ring, which can significantly influence its reactivity and interactions with molecular targets. This makes it distinct from other similar compounds and potentially more versatile in its applications.
Propriétés
IUPAC Name |
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-4-iodo-1-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13IN4OS/c1-4-8-7(2)20-13(9(8)5-15)16-12(19)11-10(14)6-18(3)17-11/h6H,4H2,1-3H3,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBIPRXYACAFJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C#N)NC(=O)C2=NN(C=C2I)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13IN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-AMINO-1-(4-FLUOROPHENYL)-4-[4-METHOXY-3-(MORPHOLINOMETHYL)PHENYL]-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE](/img/structure/B4338238.png)

![4-{5-[(4-METHOXYPHENOXY)METHYL]-2-FURYL}-2,7,7-TRIMETHYL-N~3~-(5-METHYL-2-PYRIDYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE](/img/structure/B4338255.png)


![N~2~-{2-CHLORO-4-[(4-PROPOXYBENZOYL)AMINO]PHENYL}-2-FURAMIDE](/img/structure/B4338284.png)
![methyl 2-{[(4-iodo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4338285.png)
![N~1~-[1-(2-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-4-ISOPROPOXYBENZAMIDE](/img/structure/B4338294.png)
![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(3-chlorophenyl)urea](/img/structure/B4338302.png)
![N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-4-iodo-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4338315.png)

![ETHYL 5-METHYL-4-(4-PROPYLPHENYL)-2-[(4-PYRIDYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE](/img/structure/B4338325.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methylbenzamide](/img/structure/B4338326.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4338333.png)
